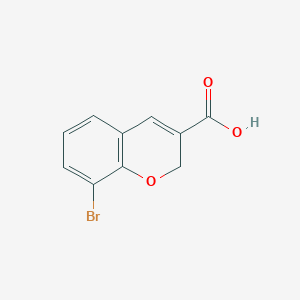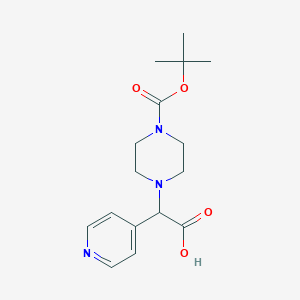
3,4-Difluoro-5-methoxybenzoic acid
Descripción general
Descripción
3,4-Difluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methoxy group
Mecanismo De Acción
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor ligands, affecting the function of these targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in various metabolic pathways, potentially affecting processes such as signal transduction, gene expression, and cellular metabolism .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
These effects can range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Difluoro-5-methoxybenzoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
3,4-Difluoro-5-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as urease, where it acts as an inhibitor . The interaction between this compound and urease involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in controlling the pH levels in biological systems and has implications for the treatment of urease-related health conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing downstream signaling events that regulate cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of target enzymes, such as urease, and inhibits their activity . This binding interaction is facilitated by the presence of fluorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Studies have shown that this compound remains stable when stored in a sealed, dry environment at temperatures between 2-8°C . Over time, the compound’s inhibitory effects on enzymes and its impact on cellular processes may diminish due to degradation. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, such as urease . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy in enzyme inhibition plateaus beyond a certain dosage, while adverse effects continue to increase with higher doses. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the catabolism and anabolism of key metabolites, thereby affecting overall metabolic homeostasis. For example, this compound has been shown to modulate the activity of enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes. Additionally, binding proteins can facilitate the transport of the compound to specific cellular targets, enhancing its efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The precise localization of this compound within the cell determines its specific biochemical effects and its overall impact on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-methoxybenzoic acid typically involves the fluorination of 5-methoxybenzoic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as nitration, reduction, and fluorination, followed by purification to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-5-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3,4-difluoro-5-formylbenzoic acid, while reduction of the carboxylic acid group can yield 3,4-difluoro-5-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
3,4-Difluoro-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluoro-3-methoxybenzoic acid
- 2,6-Difluoro-4-methoxybenzoic acid
- 3,5-Difluoro-2-methoxybenzoic acid
Uniqueness
3,4-Difluoro-5-methoxybenzoic acid is unique due to the specific positions of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the fluorine atoms can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
3,4-difluoro-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUPGYAHCQXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654224 | |
| Record name | 3,4-Difluoro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-98-7 | |
| Record name | 3,4-Difluoro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)
![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)
![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)
![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)
![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3030261.png)

